molecular formula C20H24N2O3S B5057441 N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5057441
M. Wt: 372.5 g/mol
InChI Key: MIICUIKEVZJVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as L-798106, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with the glycine receptor. It acts as a positive allosteric modulator, enhancing the activity of the receptor and increasing the inhibitory effects of glycine on the central nervous system.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines. It also has anxiolytic and antidepressant effects, which may be attributed to its modulation of the glycine receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows for targeted studies on the effects of glycine modulation. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in treating neuropathic pain and other chronic pain conditions. It may also have applications in treating psychiatric disorders such as anxiety and depression. Further research is needed to fully understand its pharmacokinetic properties and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-(4-isopropylphenyl)sulfonylglycine with allylamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in treating neuropathic pain, depression, and anxiety.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-14-21-20(23)15-22(18-12-10-17(11-13-18)16(2)3)26(24,25)19-8-6-5-7-9-19/h4-13,16H,1,14-15H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIICUIKEVZJVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6183316

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